2,5-dihydro-1H-pyrrol-1-ium;chloride
Overview
Description
2,5-Dihydro-1H-pyrrol-1-ium chloride is a chemical compound with the molecular formula C4H7N·HCl It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dihydro-1H-pyrrol-1-ium chloride can be achieved through several methods. One common approach involves the reaction of pyrrole with hydrochloric acid. The reaction typically occurs under mild conditions, with the pyrrole being dissolved in an appropriate solvent such as ethanol or water, and hydrochloric acid being added slowly to the solution. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of 2,5-dihydro-1H-pyrrol-1-ium chloride may involve more efficient and scalable methods. These could include continuous flow processes where pyrrole and hydrochloric acid are continuously fed into a reactor, and the product is continuously removed and purified. This method can increase the yield and purity of the final product while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-1H-pyrrol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form 2,5-dihydro-1H-pyrrole.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used to replace the chloride ion.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of pyrrole.
Reduction: The major product is 2,5-dihydro-1H-pyrrole.
Substitution: Products depend on the nucleophile used, resulting in different substituted pyrrole derivatives.
Scientific Research Applications
2,5-Dihydro-1H-pyrrol-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-dihydro-1H-pyrrol-1-ium chloride exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
2,5-Dihydro-1H-pyrrol-1-ium chloride can be compared with other similar compounds, such as:
Pyrrole: The parent compound, which lacks the chloride ion.
2,5-Dihydro-1H-pyrrole: The reduced form of the compound.
3-Pyrroline: Another derivative of pyrrole with different chemical properties.
The uniqueness of 2,5-dihydro-1H-pyrrol-1-ium chloride lies in its specific reactivity due to the presence of the chloride ion, which can be utilized in various chemical transformations and applications.
Properties
IUPAC Name |
2,5-dihydro-1H-pyrrol-1-ium;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h1-2,5H,3-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGHNSYFGCVGDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC[NH2+]1.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.